REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([CH:7]([C:12]([OH:14])=[O:13])[CH2:8][C:9]([OH:11])=[O:10])=[CH:3][CH:2]=1.[CH2:15](O)[CH3:16].[C:18]1(C)C=CC=C[CH:19]=1.OS(O)(=O)=O>O>[C:4]1([CH:7]([CH2:8][C:9]([O:11][CH2:15][CH3:16])=[O:10])[C:12]([O:14][CH2:18][CH3:19])=[O:13])[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C(CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
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Control Type
|
UNSPECIFIED
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Setpoint
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115 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
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Details
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was distilled over a column of 10 cm
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Type
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DISTILLATION
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Details
|
When the distillation
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Type
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ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
To obtain a complete conversion
|
Type
|
DISTILLATION
|
Details
|
The resulting oil was distilled at 114° C. (2·10−2 mbar)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)OCC)CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |